molecular formula C8H8N2O3 B6240802 2-(methylamino)-3-nitrobenzaldehyde CAS No. 1289149-64-9

2-(methylamino)-3-nitrobenzaldehyde

Cat. No. B6240802
CAS RN: 1289149-64-9
M. Wt: 180.2
InChI Key:
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Description

2-(Methylamino)-3-nitrobenzaldehyde (MNA) is an organic compound belonging to the class of nitrobenzaldehydes. It is a colorless solid with a melting point of 122°C, and is soluble in ethanol, methanol, and ethyl acetate. MNA is an important intermediate in the synthesis of a variety of compounds, such as drugs, dyes, and agrochemicals. It is also used as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Mechanism of Action

2-(methylamino)-3-nitrobenzaldehyde is an important intermediate in the synthesis of a variety of compounds. It acts as a nucleophile, reacting with electrophiles to form covalent bonds. In the presence of an acid, it can undergo a condensation reaction with aldehydes or ketones to form a variety of compounds. 2-(methylamino)-3-nitrobenzaldehyde can also undergo a Michael addition reaction, in which it reacts with a nucleophile to form a new carbon-carbon bond.
Biochemical and Physiological Effects
2-(methylamino)-3-nitrobenzaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol. In addition, it has been shown to have anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

2-(methylamino)-3-nitrobenzaldehyde has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also a versatile reagent, and can be used in a variety of chemical reactions. However, it has some limitations. It is a toxic compound, and should be handled with care. In addition, it is prone to polymerization, and should be used in a well-ventilated area.

Future Directions

2-(methylamino)-3-nitrobenzaldehyde has a wide range of potential applications in the synthesis of pharmaceuticals, dyes, and other organic compounds. Future research could focus on the development of new synthetic methods for the synthesis of 2-(methylamino)-3-nitrobenzaldehyde and its derivatives. In addition, further research could focus on the mechanism of action of 2-(methylamino)-3-nitrobenzaldehyde, and its potential therapeutic applications. Further studies could also focus on the development of new methods for the synthesis of 2-(methylamino)-3-nitrobenzaldehyde and its derivatives, as well as the development of new methods for the production of heterocyclic compounds. Finally, future studies could focus on the biochemical and physiological effects of 2-(methylamino)-3-nitrobenzaldehyde, and its potential therapeutic applications.

Synthesis Methods

2-(methylamino)-3-nitrobenzaldehyde can be synthesized by a variety of methods, including the Friedel-Crafts acylation of aniline with nitrobenzoyl chloride, the nitration of aniline with nitric acid, and the reaction of methyl amine with nitrobenzoyl chloride. The synthesis of 2-(methylamino)-3-nitrobenzaldehyde from aniline has been extensively studied and is the most commonly used method.

Scientific Research Applications

2-(methylamino)-3-nitrobenzaldehyde is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as indoles, quinolines, and oxazoles. In addition, it has been used in the synthesis of a variety of compounds, such as drugs, dyes, and agrochemicals. 2-(methylamino)-3-nitrobenzaldehyde has also been used in the synthesis of quinoline derivatives, which are important intermediates in the synthesis of pharmaceuticals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methylamino)-3-nitrobenzaldehyde involves the reaction of 2-nitrobenzaldehyde with methylamine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "2-nitrobenzaldehyde", "methylamine", "reducing agent" ], "Reaction": [ "To a solution of 2-nitrobenzaldehyde in a suitable solvent, add methylamine dropwise with stirring.", "Add a reducing agent to the reaction mixture and stir for a specific time period.", "The reaction mixture is then quenched with an acid and the product is isolated by filtration or extraction." ] }

CAS RN

1289149-64-9

Product Name

2-(methylamino)-3-nitrobenzaldehyde

Molecular Formula

C8H8N2O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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